Ammonium bicarbonate-ammonium carbamate

Übersicht

Beschreibung

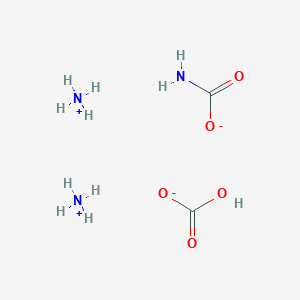

Ammonium bicarbonate and ammonium carbamate are both white solids. Ammonium carbonate is a mixture of ammonium bicarbonate and ammonium carbamate . It is prepared by the sublimation of a mixture of ammonium sulfate and calcium carbonate .

Synthesis Analysis

The absorption of CO2 in aqueous NH3 solutions occurs with high efficiency and loading capacity at room temperature and atmospheric pressure producing the ammonium salts of bicarbonate, carbonate, and carbamate anions . The precipitation of solid mixtures of ammonium bicarbonate, ammonium carbonate, and ammonium carbamate occurred in ethanol – water solution .Molecular Structure Analysis

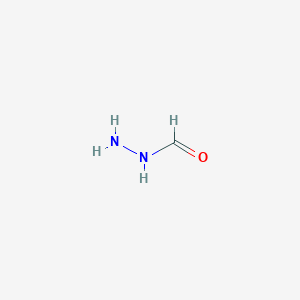

Ammonium carbamate is a chemical compound with the formula [NH4][H2NCO2] consisting of ammonium cation NH+4 and carbamate anion NH2COO− . The structure of solid ammonium carbamate has been confirmed by X-ray crystallography .Chemical Reactions Analysis

The absorption of CO2 in aqueous NH3 solutions occurs with high efficiency and loading capacity at room temperature and atmospheric pressure producing the ammonium salts of bicarbonate (HCO3−), carbonate (CO32−), and carbamate (NH2CO2−) anions . A complex equilibrium has been revealed among the species bicarbonate, carbonate, carbamate, ammonium, and ammonia .Physical And Chemical Properties Analysis

Ammonium bicarbonate is a colorless solid with a faint odor of ammonia. It has a molar mass of 79.056 g/mol and is highly soluble in water, while it decomposes in hot water and is insoluble in alcohol and acetone .Wissenschaftliche Forschungsanwendungen

Drug Design and Medicinal Chemistry

Ammonium carbonate derivatives, particularly organic carbamates, are integral in the design of drugs due to their stability and ability to permeate cell membranes. They are often used as a peptide bond surrogate because of their chemical stability and the unique ability to modulate interactions with target enzymes or receptors . This makes them valuable in creating more effective pharmaceuticals with improved pharmacokinetic properties.

Material Science

In material science, ammonium carbonate is used in the synthesis of cyclic carbonates and carbamates, which are important for developing new materials. These compounds are desirable for their potential in creating polymers and other materials that are environmentally friendly and have a wide range of industrial applications .

Polymer Industry

The polymer industry benefits from the use of ammonium carbonate in the production of polymers. Carbamates serve as a backbone for constructing sequence-defined, abiotic polymers. By controlling the primary polycarbamate sequence, new functional materials can be designed de novo, which opens up possibilities for innovation in material properties and applications .

Catalysis

Ammonium carbonate compounds are used as catalysts in chemical reactions. The development of new catalytic carbonate and carbamate forming reactions, which employ carbon dioxide as a reagent, represents an ideal substitution for existing methods. This is particularly important in the context of green chemistry, where the use of less harmful substances is crucial .

Organic Synthesis and Peptide Chemistry

Ammonium carbonate is used as an optimum protecting group for amines and amino acids in organic synthesis and peptide chemistry. This application is critical in the synthesis of peptides and proteins, which are fundamental components of many biological processes and therapeutic agents .

Wirkmechanismus

Ammonium carbonate, also known as “diazanium;hydrogen carbonate;carbamate”, “Ammonium carbonate [NF]”, or “Ammonium bicarbonate-ammonium carbamate”, is an inorganic compound with a variety of applications, particularly in baking and medicine .

Target of Action

Ammonium carbonate primarily targets the respiratory tract, where it acts as an expectorant . It helps to clear mucus or phlegm from the airways, making it easier to cough up .

Mode of Action

It is known to readily degrade into gaseous ammonia and carbon dioxide upon heating . The released ammonia can irritate the mucous membranes, stimulating the production of more mucus and its subsequent expulsion .

Biochemical Pathways

Ammonium carbonate participates in several biochemical pathways. It is involved in the urea cycle, where it can be hydrolyzed to form two molecules of ammonia and one carbonic acid . This reaction is catalyzed by the enzyme urease . Additionally, it plays a role in the carbonic anhydrase activity of microorganisms that sequester CO2 to produce biocement .

Pharmacokinetics

It is known that ammonium carbonate is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its decomposition into ammonia and carbon dioxide could also influence its elimination .

Result of Action

The primary result of ammonium carbonate’s action is the loosening and removal of phlegm or mucus from the respiratory tract . This can alleviate symptoms of coughing and excess mucus or phlegm . In baking, the release of carbon dioxide gas causes dough or batter to rise, resulting in lighter and fluffier baked goods .

Action Environment

The action of ammonium carbonate is influenced by environmental factors such as temperature and humidity. It readily decomposes to gaseous ammonia and carbon dioxide upon heating , which can affect its stability and efficacy. Moreover, its solubility in water can be influenced by the temperature . In an agricultural context, the volatilization of ammonia can be a concern, leading to environmental and economic challenges .

Safety and Hazards

Zukünftige Richtungen

There is a need for CO2 capture via new chemistry that goes beyond the traditional formation of ammonium carbamates. In particular, ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .

Eigenschaften

IUPAC Name |

diazanium;hydrogen carbonate;carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSUIDWLZCFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230001 | |

| Record name | Ammonium carbonate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium bicarbonate-ammonium carbamate | |

CAS RN |

8000-73-5 | |

| Record name | Carbonic acid, ammonium salt (1:1), mixt. with ammonium carbamate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8000-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoammonium carbonate mixture with ammonium carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium carbonate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

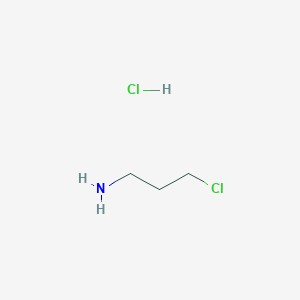

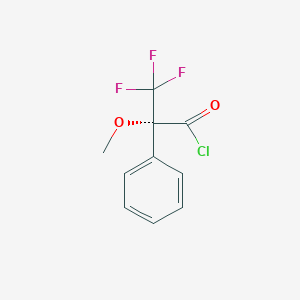

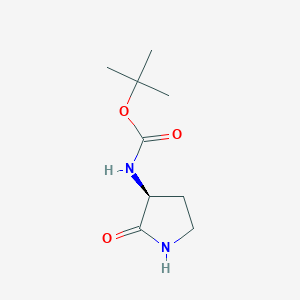

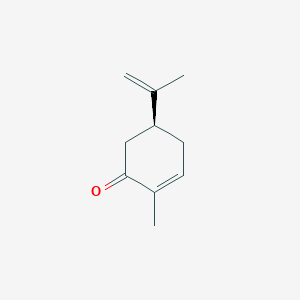

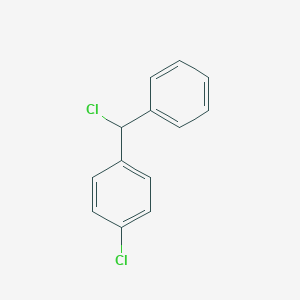

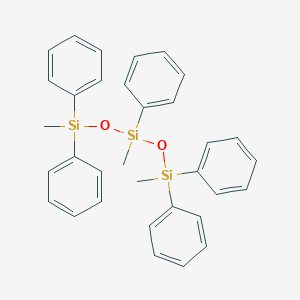

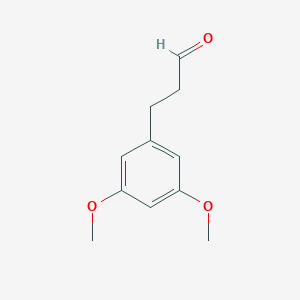

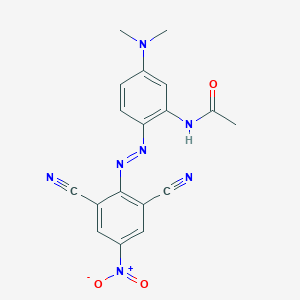

Feasible Synthetic Routes

Q & A

Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?

A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:

Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?

A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:

- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)